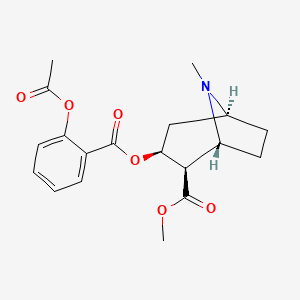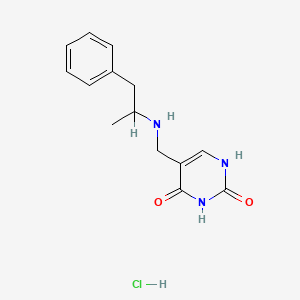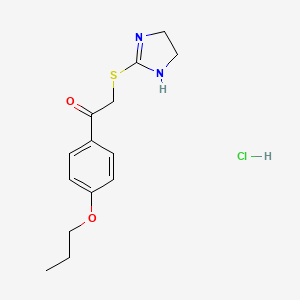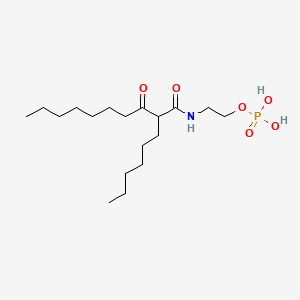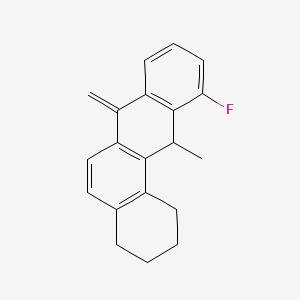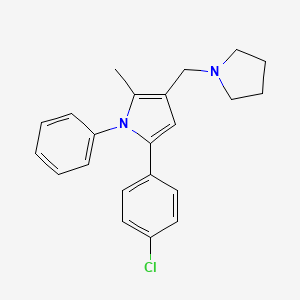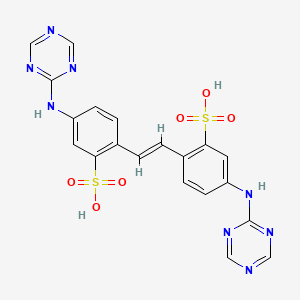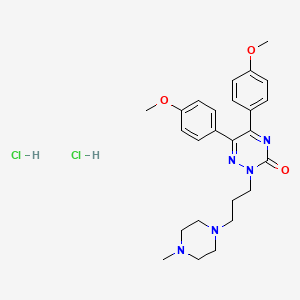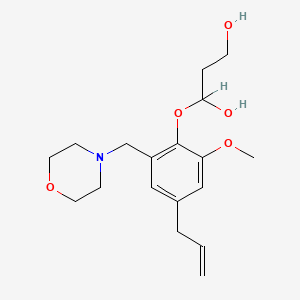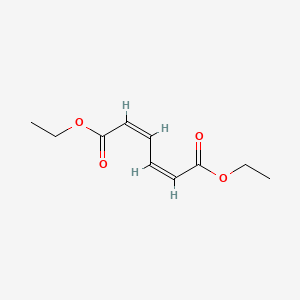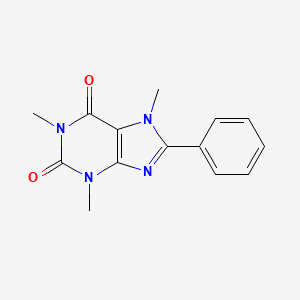
1,3,7-Trimethyl-8-phenylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethyl-8-phenylxanthine is a derivative of xanthine, a heterocyclic aromatic compound. Xanthine derivatives are known for their pharmacological activities and are widely used in medicinal chemistry. This compound is particularly notable for its role as an adenosine receptor antagonist, which makes it a valuable compound in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-phenylxanthine typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3,7-trimethylxanthine with phenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Trimethyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenylxanthine oxides, while substitution reactions can yield various phenyl-substituted xanthine derivatives .
Applications De Recherche Scientifique
1,3,7-Trimethyl-8-phenylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as an adenosine receptor antagonist, which has implications in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as Parkinson’s disease and asthma.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The primary mechanism of action of 1,3,7-Trimethyl-8-phenylxanthine is its antagonistic effect on adenosine receptors. By blocking these receptors, the compound can modulate various physiological processes, including neurotransmission and inflammation. The molecular targets include A1 and A2 adenosine receptors, and the pathways involved are related to the inhibition of adenosine-mediated signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the phenyl group.
Theobromine (3,7-Dimethylxanthine): Contains two methyl groups and is found in cocoa.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness
1,3,7-Trimethyl-8-phenylxanthine is unique due to the presence of the phenyl group, which enhances its binding affinity to adenosine receptors compared to other xanthine derivatives. This structural feature makes it a more potent antagonist and provides distinct pharmacological properties .
Propriétés
Numéro CAS |
6439-88-9 |
|---|---|
Formule moléculaire |
C14H14N4O2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-phenylpurine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-10-12(17(2)14(20)18(3)13(10)19)15-11(16)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
MBYIBRUTNFFDFL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


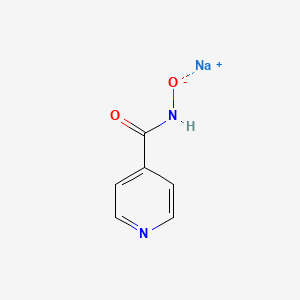
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
